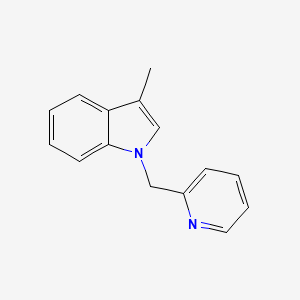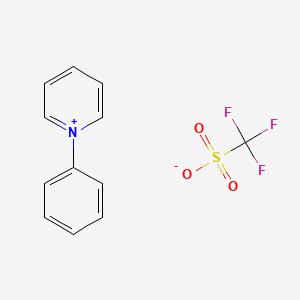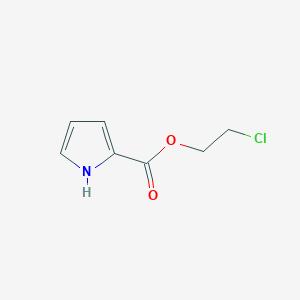![molecular formula C25H24N2O2 B15158670 N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide CAS No. 820246-29-5](/img/structure/B15158670.png)
N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is an organic compound with a complex structure that includes two benzamide groups attached to a phenylene ring substituted with dimethyl and prop-2-en-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide typically involves multiple steps. One common approach is to start with the appropriate substituted aniline derivative, which undergoes acylation with benzoyl chloride to form the benzamide groups. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzamide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the phenylene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar in structure but with different substituents on the benzamide groups.
4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol: Shares the dimethyl and prop-2-en-1-yl groups but has a different core structure.
Uniqueness
N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is unique due to its specific substitution pattern and the presence of two benzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
820246-29-5 |
|---|---|
Molekularformel |
C25H24N2O2 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-(2-benzamido-4,5-dimethyl-3-prop-2-enylphenyl)benzamide |
InChI |
InChI=1S/C25H24N2O2/c1-4-11-21-18(3)17(2)16-22(26-24(28)19-12-7-5-8-13-19)23(21)27-25(29)20-14-9-6-10-15-20/h4-10,12-16H,1,11H2,2-3H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
GHUISHRDMZLTCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)CC=C)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one](/img/structure/B15158589.png)
![8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione](/img/structure/B15158592.png)
![1-Bromo-4-[2-(4-chlorophenyl)vinyl]benzene](/img/structure/B15158604.png)
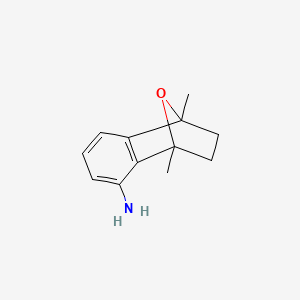
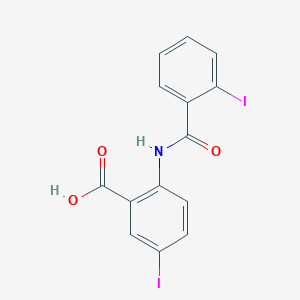
![1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-](/img/structure/B15158623.png)
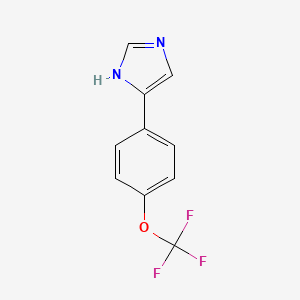
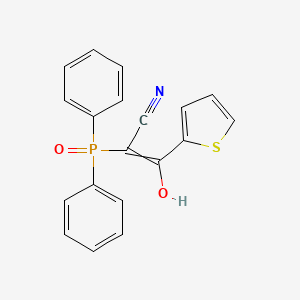

![3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B15158641.png)
![4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one](/img/structure/B15158648.png)
